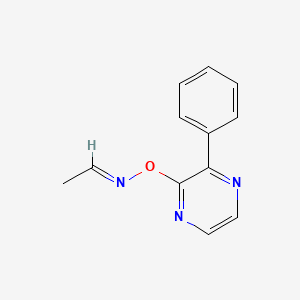
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom via a double bond. This particular compound is notable for its unique structure, which includes a phenylpyrazine moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime can be synthesized through the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the oxime. Common bases used in this reaction include calcium oxide (CaO) and sodium hydroxide (NaOH) .
Industrial Production Methods
In an industrial setting, the synthesis of acetaldehyde oxime often employs catalysts such as Titanium Silicalite-1 (TS-1) and hydrogen peroxide (H₂O₂). . This process is efficient and environmentally friendly, producing water as the only byproduct.
化学反応の分析
Types of Reactions
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield primary amines.
Substitution: The oxime can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acids.
Major Products
Oxidation: Nitriles
Reduction: Primary amines
Substitution: Various substituted oximes depending on the reagents used.
科学的研究の応用
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and as a stabilizer in certain chemical processes
作用機序
The mechanism of action of acetaldehyde O-(3-phenylpyrazin-2-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes .
類似化合物との比較
Similar Compounds
Acetaldoxime: A simpler oxime with similar chemical properties but lacking the phenylpyrazine moiety.
Benzaldoxime: An oxime derived from benzaldehyde, used in similar applications but with different reactivity due to the benzene ring.
Ketoximes: Oximes derived from ketones, which have different structural and chemical properties compared to aldoximes.
Uniqueness
Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime is unique due to the presence of the phenylpyrazine group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
(E)-N-(3-phenylpyrazin-2-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-15-16-12-11(13-8-9-14-12)10-6-4-3-5-7-10/h2-9H,1H3/b15-2+ |
InChIキー |
IGCIKZUNVDSTRQ-RSSMCMFDSA-N |
異性体SMILES |
C/C=N/OC1=NC=CN=C1C2=CC=CC=C2 |
正規SMILES |
CC=NOC1=NC=CN=C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


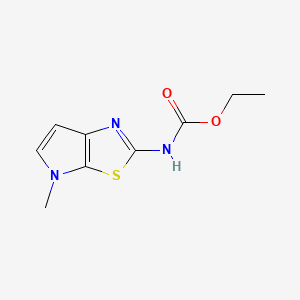
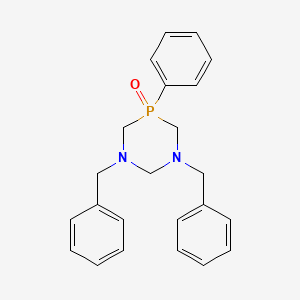
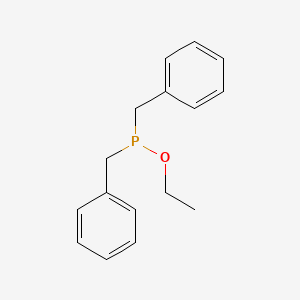
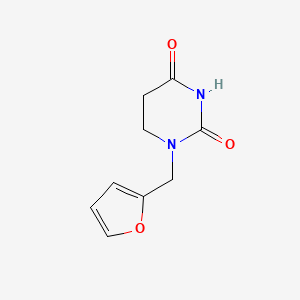
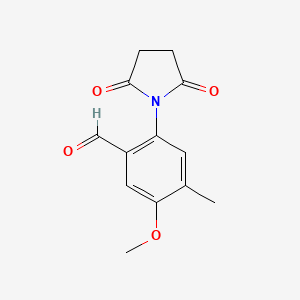
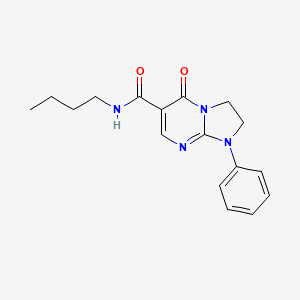
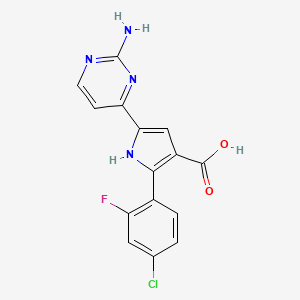
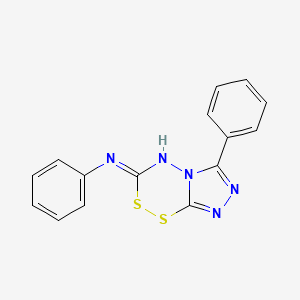
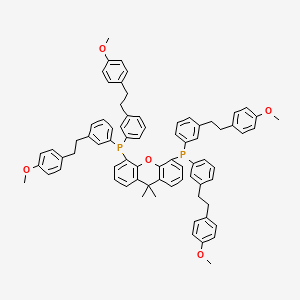
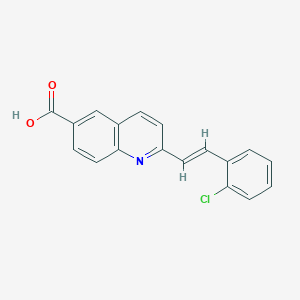
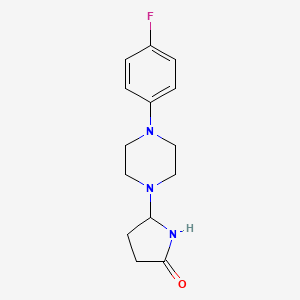
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
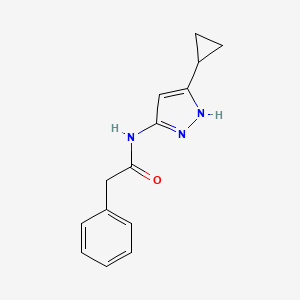
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)
